Cas no 1567127-52-9 (2-(4-Methanesulfonylphenyl)butanoic acid)

2-(4-Methanesulfonylphenyl)butanoic acid is a sulfonyl-substituted phenylbutanoic acid derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a methanesulfonyl group at the para position of the phenyl ring, enhancing its reactivity and utility as an intermediate in medicinal chemistry. The butanoic acid moiety provides a versatile carboxyl group for further functionalization, making it valuable in the design of bioactive compounds. This compound exhibits stability under standard conditions and is compatible with a range of synthetic transformations. Its well-defined molecular architecture makes it suitable for research in drug development, particularly in exploring anti-inflammatory or enzyme-targeting agents.
2-(4-Methanesulfonylphenyl)butanoic acid structure
1567127-52-9 structure
Product Name:2-(4-Methanesulfonylphenyl)butanoic acid
CAS No:1567127-52-9
MF:C11H14O4S
MW:242.291462421417
CID:5760066
PubChem ID:23112136
Update Time:2025-06-14

2-(4-Methanesulfonylphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1987086
    • 1567127-52-9
    • 2-(4-methanesulfonylphenyl)butanoic acid
    • SCHEMBL4482850
    • 2-(4-Methanesulfonylphenyl)butanoic acid
    • Inchi: 1S/C11H14O4S/c1-3-10(11(12)13)8-4-6-9(7-5-8)16(2,14)15/h4-7,10H,3H2,1-2H3,(H,12,13)
    • InChI Key: ZGACNYYWMISOAO-UHFFFAOYSA-N
    • SMILES: S(C)(C1C=CC(=CC=1)C(C(=O)O)CC)(=O)=O

Computed Properties

  • Exact Mass: 242.06128010g/mol
  • Monoisotopic Mass: 242.06128010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 79.8Ų

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Additional information on 2-(4-Methanesulfonylphenyl)butanoic acid

Comprehensive Overview of 2-(4-Methanesulfonylphenyl)butanoic acid (CAS No. 1567127-52-9): Properties, Applications, and Industry Insights

2-(4-Methanesulfonylphenyl)butanoic acid (CAS No. 1567127-52-9) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This methanesulfonyl-substituted butanoic acid derivative is characterized by a phenyl ring linked to a butanoic acid chain via a sulfonyl group, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C11H14O4S, and molecular weight of 242.29 g/mol reflect its moderate polarity, which contributes to its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.

In recent years, the demand for sulfonyl-containing compounds like 2-(4-Methanesulfonylphenyl)butanoic acid has surged, driven by their role in drug discovery. Researchers frequently search for "CAS 1567127-52-9 supplier" or "2-(4-Methanesulfonylphenyl)butanoic acid synthesis," highlighting its relevance in medicinal chemistry. The compound’s sulfonyl group is pivotal for hydrogen bonding and electrostatic interactions, often enhancing binding affinity in target proteins. This property aligns with the growing interest in "small molecule modulators" and "kinase inhibitors," trending topics in oncology and inflammation research.

The compound’s physicochemical properties include a melting point range of 120–125°C and a logP value of ~1.8, indicating balanced lipophilicity. Such data is critical for formulators optimizing "drug-like properties"—a frequently searched term in AI-driven drug design platforms. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) are typically employed to verify its purity, which often exceeds 98% in commercial batches. Laboratories prioritizing "high-purity intermediates" for API (Active Pharmaceutical Ingredient) development are key end-users of this compound.

From an industrial perspective, 2-(4-Methanesulfonylphenyl)butanoic acid is synthesized via multi-step organic reactions, including sulfonylation and carboxylation. Patent literature suggests its utility in preparing nonsteroidal anti-inflammatory drug (NSAID) analogs, resonating with searches for "next-generation NSAIDs." Its structural flexibility allows derivatization, making it a candidate for "fragment-based drug discovery"—a hot topic in computational chemistry circles. Notably, the compound’s stability under ambient conditions aligns with sustainable "green chemistry" principles, another trending focus area.

Regulatory and safety profiles of CAS 1567127-52-9 are well-documented, with no significant hazards under standard handling protocols. This aligns with industry queries about "safe handling of sulfonyl compounds." As research progresses, its potential in targeted therapies and bioconjugation continues to be explored, reflecting broader shifts toward personalized medicine. With its dual functionality (acid and sulfonyl groups), this compound exemplifies the convergence of synthetic accessibility and biomedical relevance—a hallmark of modern pharmaceutical intermediates.

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